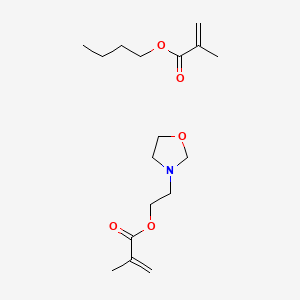
Butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is a compound that belongs to the class of esters and oxazolidines. This compound is known for its unique chemical structure, which combines the properties of both esters and oxazolidines, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with butanol and 2-(1,3-oxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or oxazolidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active molecules, while the oxazolidine moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes and receptors, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar ester structure but lacks the oxazolidine moiety.
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Contains a dimethylamino group instead of the oxazolidine ring.
2-Methylprop-2-enoic acid: The parent acid of the ester, without the ester or oxazolidine groups.
Uniqueness
Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of ester and oxazolidine functionalities. This dual functionality imparts unique chemical and physical properties, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
39935-66-5 |
|---|---|
Molekularformel |
C17H29NO5 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO3.C8H14O2/c1-8(2)9(11)13-6-4-10-3-5-12-7-10;1-4-5-6-10-8(9)7(2)3/h1,3-7H2,2H3;2,4-6H2,1,3H3 |
InChI-Schlüssel |
ZWAIZHVDXFAEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCN1CCOC1 |
Verwandte CAS-Nummern |
39935-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)
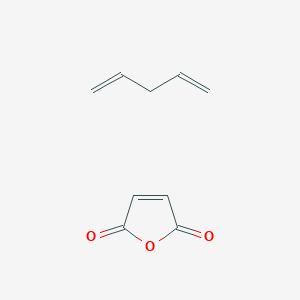
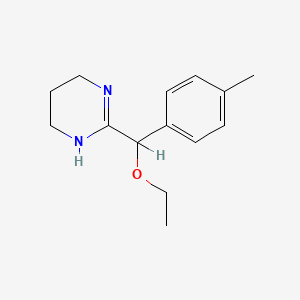
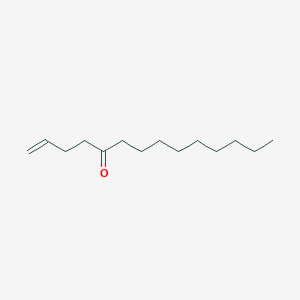
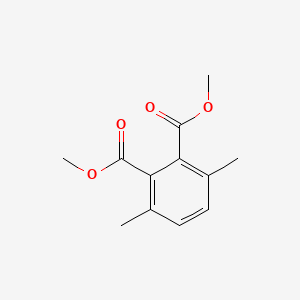
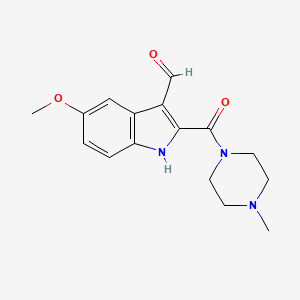
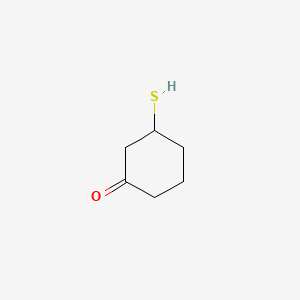

![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
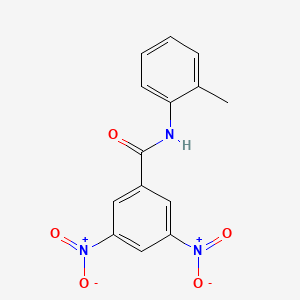
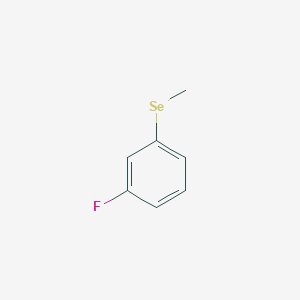
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)

